Methylophiopogonone B

Übersicht

Beschreibung

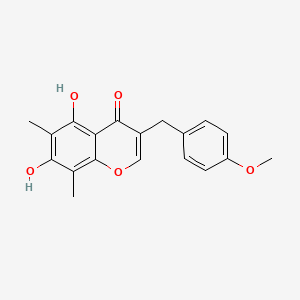

Methylophiopogonon B ist eine Homoisoflavonoidverbindung, die in den Wurzeln von Ophiopogon japonicus, einem traditionellen chinesischen Heilkraut, vorkommt. Diese Verbindung hat aufgrund ihrer starken antioxidativen und antitumorigen Eigenschaften Aufmerksamkeit erregt . Sie zeichnet sich durch ihre einzigartige chemische Struktur aus, die Hydroxygruppen an den Positionen 5 und 7, Methylgruppen an den Positionen 6 und 8 sowie eine (4-Methoxyphenyl)methylgruppe an der Position 3 beinhaltet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Methylophiopogonon B kann durch verschiedene chemische Reaktionen unter Verwendung geeigneter Vorläufer synthetisiert werdenSpezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Methylophiopogonon B umfasst die Extraktion der Verbindung aus den Wurzeln von Ophiopogon japonicus. Der Extraktionsprozess umfasst Schritte wie Trocknen, Mahlen und Lösungsmittelextraktion unter Verwendung von Lösungsmitteln wie Aceton, Chloroform und Methanol. Die extrahierte Verbindung wird dann unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Reinheit zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylophiopogonone B can be synthesized through various chemical reactions involving the appropriate precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Ophiopogon japonicus. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like acetone, chloroform, and methanol. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methylophiopogonon B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln und ihre chemischen Eigenschaften verändern.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Analoga von Methylophiopogonon B. Diese Produkte können unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Methylophiopogonon B hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Homoisoflavonoiden zu untersuchen.

Wirkmechanismus

Methylophiopogonon B übt seine Wirkungen durch mehrere molekulare Ziele und Signalwege aus:

Antioxidativer Mechanismus: Es erhöht die Aktivität von Superoxiddismutase und hemmt die Produktion von reaktiven Sauerstoffspezies, wodurch Zellen vor oxidativem Schaden geschützt werden.

Antitumormechanismus: Die Verbindung induziert Apoptose in Krebszellen, indem sie die Expression von Apoptose-assoziierten Genen und Proteinen moduliert, darunter Bax/Bcl-2 und Caspase-3.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of Methylophiopogonone B. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

- In Vitro Studies : this compound demonstrated IC50 values ranging from 2.61 to 8.25 μM against A2780 human ovarian cancer cells, indicating significant anticancer properties compared to other compounds derived from Ophiopogon japonicus .

Comparative Anticancer Effects

| Compound | IC50 (μM) |

|---|---|

| This compound | 2.61 - 8.25 |

| Methylophiopogonone A | Similar range |

| Ophiopogonin D’ | 0.89 |

| Ophiopojaponin C | >50 |

This table illustrates the potency of this compound relative to other compounds, emphasizing its potential as an effective anticancer agent .

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. It has been reported to scavenge reactive oxygen species such as hydroxyl radicals and hydrogen peroxide in vitro . The antioxidant activity is crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and liver fibrosis.

Therapeutic Role in Liver Fibrosis

In the context of liver health, this compound has been identified as an active ingredient with antifibrotic effects. It was validated through microarray data analysis and protein-protein interaction network analysis, predicting its role in treating chronic hepatitis B-induced liver fibrosis . The compound's ability to modulate signaling pathways involved in fibrosis presents a promising avenue for therapeutic intervention.

Case Studies and Research Findings

- Case Study on Anticancer Effects :

- Research on Antioxidant Activity :

- Liver Fibrosis Research :

Wirkmechanismus

Methylophiopogonone B exerts its effects through several molecular targets and pathways:

Antioxidative Mechanism: It enhances the activity of superoxide dismutase and inhibits the production of reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-tumor Mechanism: The compound induces apoptosis in cancer cells by modulating the expression of apoptosis-associated genes and proteins, including Bax/Bcl-2 and caspase-3.

Signaling Pathways: This compound activates the Rho signaling pathway, leading to actin cytoskeletal reorganization and changes in cell morphology.

Vergleich Mit ähnlichen Verbindungen

Methylophiopogonon B ist einzigartig unter den Homoisoflavonoiden aufgrund seiner spezifischen chemischen Struktur und biologischen Aktivitäten. Zu ähnlichen Verbindungen gehören:

Ophiopogonin B: Eine weitere Verbindung aus Ophiopogon japonicus mit antitumorigen Eigenschaften.

Ophiopogonin D: Bekannt für seine Fähigkeit, Apoptose in Modellen für nicht-kleinzelliges Lungenkarzinom zu induzieren.

Andere Homoisoflavonoide: Verschiedene Homoisoflavonoide mit ähnlichen antioxidativen und antitumorigen Aktivitäten.

Methylophiopogonon B zeichnet sich durch seine starken antioxidativen Eigenschaften und seine Fähigkeit aus, mehrere Signalwege zu modulieren, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen Bereichen macht.

Biologische Aktivität

Methylophiopogonone B, a homoisoflavonoid derived from the plant Ophiopogon japonicus, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antioxidant effects, supported by data tables and case studies.

Chemical Profile

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is part of a class of compounds known as homoisoflavonoids, which are recognized for their potential therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it has cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) of this compound compared to other compounds:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 2.61 - 8.25 | A2780 (ovarian cancer) |

| Ophiopogonin D’ | 0.89 | A2780 |

| Methylophiopogonone A | 5.00 | A2780 |

| Ophiopojaponin C | >50 | A2780 |

These findings indicate that this compound has a promising cytotoxic effect, particularly when compared with other compounds derived from Ophiopogon species .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types, including human bronchial epithelial cells (16HBE) and human vascular endothelial cells (HUVECs). The results are summarized in the following table:

| Treatment Concentration (μg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound (5) | 90 | 120 |

| This compound (10) | 60 | 80 |

| Dexamethasone (5) | 30 | 50 |

The reduction in cytokine levels suggests that this compound could be beneficial in treating inflammatory conditions .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, as shown in the following table:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

These results indicate that this compound possesses strong antioxidant properties, which may contribute to its overall therapeutic potential .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,9,20-21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTFXZVBLOLETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.